molecular formula C4H7N5O2 B13552797 3-amino-3-(2H-tetrazol-5-yl)propanoic acid CAS No. 51163-38-3

3-amino-3-(2H-tetrazol-5-yl)propanoic acid

Katalognummer: B13552797
CAS-Nummer: 51163-38-3
Molekulargewicht: 157.13 g/mol
InChI-Schlüssel: PAPFDHSPJALFQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-3-(2H-tetrazol-5-yl)propanoic acid is a compound that features both an amino group and a tetrazole ring attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(2H-tetrazol-5-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an amino group and a nitrile group, which forms the tetrazole ring. This reaction often requires the use of catalysts and specific temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-3-(2H-tetrazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the tetrazole ring can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-amino-3-(2H-tetrazol-5-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-amino-3-(2H-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-amino-3-(1H-tetrazol-5-yl)propanoic acid: Similar structure but with a different position of the tetrazole ring.

    3-amino-3-(2H-1,2,4-triazol-5-yl)propanoic acid: Contains a triazole ring instead of a tetrazole ring.

    3-amino-3-(2H-1,2,3-triazol-5-yl)propanoic acid: Another triazole derivative with different nitrogen positioning.

Uniqueness

3-amino-3-(2H-tetrazol-5-yl)propanoic acid is unique due to the presence of both an amino group and a tetrazole ring, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

51163-38-3

Molekularformel

C4H7N5O2

Molekulargewicht

157.13 g/mol

IUPAC-Name

3-amino-3-(2H-tetrazol-5-yl)propanoic acid

InChI

InChI=1S/C4H7N5O2/c5-2(1-3(10)11)4-6-8-9-7-4/h2H,1,5H2,(H,10,11)(H,6,7,8,9)

InChI-Schlüssel

PAPFDHSPJALFQL-UHFFFAOYSA-N

Kanonische SMILES

C(C(C1=NNN=N1)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.